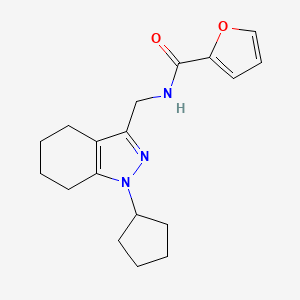

3-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

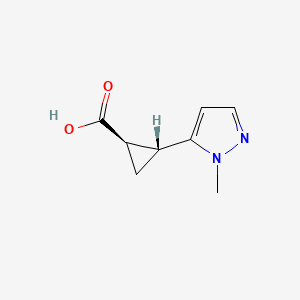

The compound “3-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves various steps with acceptable reaction procedures and quantitative yields . For instance, a series of thiazolidine-2,4-dione derivatives were synthesized from 5-(benzylidene)thiazolidine-2,4-dione with N N 1-dimethylformamide in diethyl amino .Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is characterized by 1 H NMR, 13 C NMR, IR, HRMS, and ESI–MS spectra . The successful insertion of the thiazolidine-2,4-dione in the molecule of the final compounds was confirmed by the appearance of a supplementary two C=O stretching bands from the thiazolidine-2,4-dione nucleus, between 1748–1760 cm −1, respectively 1678–1695 cm −1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives are complex and involve multiple steps . For example, the title compounds were developed in multistep synthesis, i.e., firstly Meerwein arylation took place in substituted aniline and formed an intermediate, 5-substituted phenyl-2-furancarboxylic acid, which on reaction with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K 2 CO 3 in acetonitrile solution furnished the desired compounds .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Piperidine derivatives have been studied for their potential as antimalarial agents. The presence of the piperidine moiety in compounds has shown high selectivity and activity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . The sulfonyl group attached to the piperidine ring in the compound could potentially enhance its antimalarial properties by increasing its ability to interact with the biological targets within the parasite.

Antimicrobial Properties

The structural features of piperidine derivatives, such as the one in this compound, have been explored for their antimicrobial efficacy. Research indicates that modifications to the piperidine structure can lead to compounds with significant antibacterial effects against various bacterial strains . The thiazolidine-dione moiety could also contribute to this activity, making it a candidate for further investigation in the development of new antimicrobial drugs.

Anticancer Research

Piperidine derivatives are known to play a role in anticancer research. The incorporation of fluorine atoms, as seen in the 3-fluorobenzyl component of the compound, can often lead to improved pharmacological properties, including potential anticancer activities . The compound’s unique structure may interact with cancer cell pathways, providing a basis for the development of novel anticancer agents.

Enzyme Inhibition

Compounds containing piperidine rings have been identified as inhibitors of various enzymes, such as acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment . The specific arrangement of functional groups in “3-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” could make it a strong candidate for the inhibition of other critical enzymes involved in disease processes.

Pharmacological Enhancer

The sulfonyl group in the compound’s structure is often associated with the enhancement of pharmacological properties, such as increased solubility and bioavailability . This could make the compound an important additive or enhancer in the formulation of drugs, improving their efficacy and stability.

Chemical Synthesis and Drug Design

Piperidine derivatives are crucial building blocks in the synthesis of complex pharmaceuticals. The compound , with its multiple functional groups, could serve as an intermediate or a key starting material in the synthesis of a variety of drugs. Its structural complexity allows for a broad range of chemical modifications, making it valuable in drug design and discovery efforts .

Zukünftige Richtungen

Thiazolidine-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

Piperidine-containing compounds are known to be important synthetic medicinal blocks for drug construction . The mode of action of these compounds can vary widely depending on their specific structure and the targets they interact with.

Biochemical Pathways

Thiazolidine motifs, which this compound contains, are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives .

Result of Action

It is known that thiazolidine motifs show varied biological properties . This suggests that the compound may have multiple effects at the molecular and cellular level.

Action Environment

It is known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties , suggesting that the compound’s action may be influenced by the presence of sulfur in its environment.

Eigenschaften

IUPAC Name |

3-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O4S2/c16-12-3-1-2-11(8-12)10-24(21,22)17-6-4-13(5-7-17)18-14(19)9-23-15(18)20/h1-3,8,13H,4-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRVVIUBLPSYEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2875119.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2875122.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)

![3-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2875131.png)

![1-[[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2875134.png)

![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)